molecular formula C17H18N2O6 B8167923 (R)-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-3-phenylpropanoate

(R)-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-3-phenylpropanoate

Cat. No.: B8167923
M. Wt: 346.3 g/mol
InChI Key: YRCBHXXPEYVTBN-CYBMUJFWSA-N
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Description

®-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-3-phenylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, an allyloxycarbonyl group, and a phenylpropanoate moiety. Its stereochemistry is defined by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-3-phenylpropanoate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a diacid derivative under acidic or basic conditions.

    Introduction of the Allyloxycarbonyl Group: The allyloxycarbonyl group is introduced via a carbamoylation reaction, where an allyl chloroformate reacts with an amine group in the presence of a base such as triethylamine.

    Attachment of the Phenylpropanoate Moiety: The final step involves esterification, where the phenylpropanoate moiety is attached to the intermediate compound using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of ®-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-3-phenylpropanoate may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, high-throughput screening for catalyst selection, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxycarbonyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the allyloxycarbonyl group, where nucleophiles replace the allyloxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates or thiocarbamates.

Scientific Research Applications

Chemistry

In chemistry, ®-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-3-phenylpropanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and proteases. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicine, ®-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-3-phenylpropanoate has potential applications in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for the design of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and polymers. Its reactivity and functional groups make it suitable for incorporation into materials with specific properties, such as enhanced durability or biocompatibility.

Mechanism of Action

The mechanism of action of ®-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-3-phenylpropanoate involves its interaction with molecular targets through its functional groups. The pyrrolidinone ring and allyloxycarbonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The phenylpropanoate moiety can engage in hydrophobic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(((Allyloxy)carbonyl)amino)-3-(3,5-bis((tert-butyldimethylsilyl)oxy)-4-methoxyphenyl)propanoic Acid: This compound shares the allyloxycarbonyl and phenylpropanoate moieties but differs in the substitution pattern on the phenyl ring.

    Methyl ®-2-[[(Allyloxy)carbonyl]amino]-2-(oxetan-3-yl)acetate: Similar in having the allyloxycarbonyl group but contains an oxetane ring instead of a pyrrolidinone ring.

Uniqueness

®-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-3-phenylpropanoate is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and binding properties, making it valuable for specialized applications in various fields.

By understanding the detailed properties and applications of ®-2,5-dioxopyrrolidin-1-yl 2-(((allyloxy)carbonyl)amino)-3-phenylpropanoate, researchers and industry professionals can better leverage its potential in their respective domains.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-2-10-24-17(23)18-13(11-12-6-4-3-5-7-12)16(22)25-19-14(20)8-9-15(19)21/h2-7,13H,1,8-11H2,(H,18,23)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCBHXXPEYVTBN-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@H](CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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